molecular formula C29H46O2S2Sn B13129584 (4,8-Dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane

(4,8-Dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane

Cat. No.: B13129584
M. Wt: 609.5 g/mol
InChI Key: LMFMDSZPJFHQOK-UHFFFAOYSA-N
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Description

(4,8-Dioctoxythieno2,3-fbenzothiol-2-yl)-trimethylstannane is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. The unique structure of (4,8-Dioctoxythieno2,3-fbenzothiol-2-yl)-trimethylstannane, which includes a thieno2,3-fbenzothiol core with octyloxy substituents and a trimethylstannane group, makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,8-Dioctoxythieno2,3-fbenzothiol-2-yl)-trimethylstannane typically involves the following steps:

Industrial Production Methods: Industrial production of (4,8-Dioctoxythieno2,3-fbenzothiol-2-yl)-trimethylstannane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: (4,8-Dioctoxythieno2,3-fbenzothiol-2-yl)-trimethylstannane undergoes various chemical reactions, including:

Common Reagents and Conditions:
  • Oxidation : Hydrogen peroxide, potassium permanganate, acetic acid, and water.
  • Reduction : Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
  • Substitution : Halogens (chlorine, bromine), nucleophiles (amines, thiols), and palladium catalysts.
Major Products Formed:
  • Oxidation : Sulfoxides, sulfones.
  • Reduction : Thiols, thioethers.
  • Substitution : Various substituted benzothiazole derivatives.

Scientific Research Applications

(4,8-Dioctoxythieno2,3-fbenzothiol-2-yl)-trimethylstannane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4,8-Dioctoxythieno2,3-fbenzothiol-2-yl)-trimethylstannane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds:

  • 4,8-Bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene : Similar structure with octyloxy substituents but lacks the trimethylstannane group.
  • 2-Arylbenzothiazoles : Compounds with a benzothiazole core and various aryl substituents.

Uniqueness: (4,8-Dioctoxythieno2,3-fbenzothiol-2-yl)-trimethylstannane is unique due to the presence of the trimethylstannane group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications, such as in the synthesis of advanced materials and as a reagent in organic synthesis.

Properties

IUPAC Name

(4,8-dioctoxythieno[2,3-f][1]benzothiol-2-yl)-trimethylstannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37O2S2.3CH3.Sn/c1-3-5-7-9-11-13-17-27-23-21-15-19-30-26(21)24(22-16-20-29-25(22)23)28-18-14-12-10-8-6-4-2;;;;/h15-16,19H,3-14,17-18H2,1-2H3;3*1H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFMDSZPJFHQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=C2C=CSC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O2S2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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